molecular formula C26H26ClNO4 B14989576 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide

3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(2-chlorobenzyl)propanamide

Cat. No.: B14989576
M. Wt: 451.9 g/mol
InChI Key: NHECSPGBUGFCRG-UHFFFAOYSA-N
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Description

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE is a complex organic compound with a unique structure that combines elements of furochromen and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen core: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-butyl and methyl groups: These groups are typically introduced via alkylation reactions.

    Attachment of the chlorophenyl group: This step often involves a nucleophilic substitution reaction.

    Formation of the final amide bond: This is achieved through an amide coupling reaction, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the specific substitution, but common reagents include halides and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}PROPANOIC ACID: Similar structure but lacks the chlorophenyl and amide groups.

    3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}METHANOL: Similar core structure but different functional groups.

Uniqueness

The uniqueness of 3-{3-TERT-BUTYL-5-METHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}-N-[(2-CHLOROPHENYL)METHYL]PROPANAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H26ClNO4

Molecular Weight

451.9 g/mol

IUPAC Name

3-(3-tert-butyl-5-methyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[(2-chlorophenyl)methyl]propanamide

InChI

InChI=1S/C26H26ClNO4/c1-15-17(9-10-24(29)28-13-16-7-5-6-8-21(16)27)25(30)32-23-12-22-19(11-18(15)23)20(14-31-22)26(2,3)4/h5-8,11-12,14H,9-10,13H2,1-4H3,(H,28,29)

InChI Key

NHECSPGBUGFCRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=CO3)C(C)(C)C)CCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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